Synthesis Reaction Yield: 93% Isolated Yield vs. Literature Precedents
In a ruthenium-catalyzed transformation, 2-(4-bromobenzyl)pyridine was converted to 3-(4-bromobenzyl)pyridine in 93% isolated yield after 10 hours in dichloromethane . This represents a higher yield compared to the classical uncatalyzed thermal rearrangement of 2-benzylpyridines, which typically affords 60–75% yield under comparable conditions . The 93% yield demonstrates the compound's efficient participation in metal-catalyzed C–H functionalization chemistry, a key differentiator for procurement in medicinal chemistry programs requiring high-throughput analog synthesis.
| Evidence Dimension | Isolated reaction yield in C–H functionalization / rearrangement |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | Classical uncatalyzed thermal rearrangement of 2-benzylpyridines: 60–75% yield |
| Quantified Difference | 18–33 percentage point improvement |
| Conditions | Ru catalyst (C₂₃H₂₂ClNORu), CH₂Cl₂, 10.0 h reaction time |
Why This Matters
A >90% isolated yield reduces the cost per gram of downstream intermediates by minimizing material loss and purification burden, directly impacting procurement economics for large-scale synthesis.
